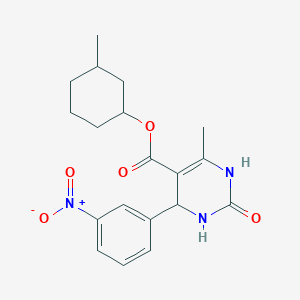![molecular formula C18H24O3 B4935591 (9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol](/img/structure/B4935591.png)
(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol” is a complex organic compound . It has a molecular formula of C20H26O4 and a molecular weight of 330.41804 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes three methyl groups, two dioxane rings, and a methanol group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H26O4 and a molecular weight of 330.41804 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Enamine Energetics and Catalysis
Enamines are fundamental in carbonyl chemistry . A comprehensive computational study on the energetics of enamine intermediates has been conducted, leading to a database of enamine energetics including thermodynamic indices such as free-energy stability, bond dissociation energy (BDE), and acid dissociation constant (pKa) as well as kinetic indices such as nucleophilicity and electrophilicity . This data provides a rational basis for understanding and predicting chemical reactions involving enamines .
Hypoxia-Responsive Prodrugs and Imaging Agents
Enamine N-oxides have been synthesized and applied to hypoxia-responsive prodrugs and imaging agents . Hypoxia-dependent reduction of this motif by hemeproteins results in the activation of a caged molecule and a latent electrophile . This dual drug release and imaging modality presents an attractive opportunity for theranostic development .
Hydrogen Bonding Effects in Organo-Enamine Catalysis
Research has been conducted into the effects of acids or hydrogen bonding acceptors on the reaction rates and equilibria of enamine formation . This has implications for the development of new catalysts and the optimization of reaction conditions.
Fast Proton-Induced Fission of 238U
Fast proton-induced fission of 238U has been investigated, with fission variables such as cross-sections, mass distributions, and prompt neutron emission evaluated . This research has implications for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .
Operational Potential of Ecosystem Research Applications
The OPERAs research aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems . It seeks to establish whether, how, and under what conditions the ES/NC concepts can move beyond the academic domain towards practical implementation in support of sustainable ecosystem management .
Pyrrole Subunit Applications
The pyrrole subunit, which is a component of the compound, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Safety and Hazards
properties
IUPAC Name |
(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-trien-12-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-11-8-17(3)15-12(2)18(11,9-19)10-20-16(15)13-6-4-5-7-14(13)21-17/h4-7,11-12,15-16,19H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYCBFBDEJEBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(C1(COC3C4=CC=CC=C4O2)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)
![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)

![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)